3-Difluoromethylpiperidine hydrochloride
Overview
Description
3-Difluoromethylpiperidine hydrochloride is a chemical compound with the molecular formula C6H12ClF2N It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Difluoromethylpiperidine hydrochloride typically involves the introduction of a difluoromethyl group into the piperidine ring. One common method is the reaction of piperidine with difluoromethylating agents under controlled conditions. For example, the reaction can be carried out using difluoromethyl bromide in the presence of a base such as potassium carbonate, followed by hydrochloric acid treatment to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Difluoromethylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
3-Difluoromethylpiperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Difluoromethylpiperidine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 3-Fluoromethylpiperidine hydrochloride
- 3-Trifluoromethylpiperidine hydrochloride
- 3-Chloromethylpiperidine hydrochloride
Comparison: Compared to its analogs, 3-Difluoromethylpiperidine hydrochloride is unique due to the presence of two fluorine atoms in the difluoromethyl group. This structural feature can significantly influence its chemical reactivity and biological activity. For instance, the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
3-(difluoromethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSDOLONHQYNBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693518 | |
Record name | 3-(Difluoromethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093759-69-3, 1427455-16-0 | |
Record name | 3-(Difluoromethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(difluoromethyl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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